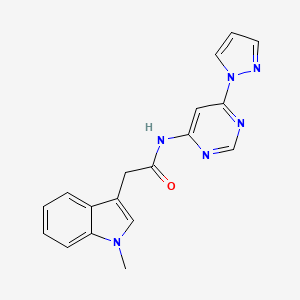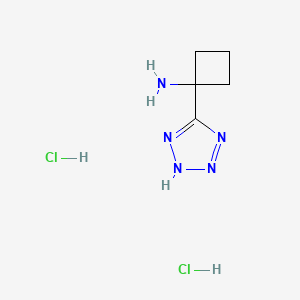
1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2126178-03-6 . It has a molecular weight of 212.08 . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of 1H-tetrazole compounds, which includes “1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride”, can be achieved from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis
The InChI Code for “1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride” is 1S/C5H9N5.2ClH/c6-5(2-1-3-5)4-7-9-10-8-4;;/h1-3,6H2,(H,7,8,9,10);2*1H .Physical And Chemical Properties Analysis
“1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 212.08 .科学的研究の応用
Synthesis and Chemical Reactions
1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride, a compound of interest in various synthetic and chemical reaction studies, showcases its versatility across a range of reactions. For instance, the compound has been used in the synthesis of 3-Benzyl-1,3-thiazolidines through [2 + 3]-Cycloaddition reactions involving azomethine ylides and thiocarbonyl compounds, illustrating the compound's utility in generating spirocyclic structures and engaging in stereoselective cycloadditions (Gebert et al., 2003). Additionally, its role in [4 + 2]-annulations with aldehydes to form tetrahydropyranyl amines highlights its potential in accessing six-membered ring structures, further expanding its application in synthetic chemistry (Perrotta et al., 2015).
Tetrazole Derivatives
The significance of tetrazoles in medicinal chemistry, where they serve as isosteres for various functional groups, underscores the compound's importance. A notable application includes the synthesis of diverse 2,5-disubstituted tetrazoles through the alkylation of 5-substituted 1H-tetrazoles, demonstrating the compound's flexibility in creating bioactive molecules. This synthesis approach not only streamlines the production of these derivatives but also highlights the compound's capacity for generating structurally diverse and potentially pharmacologically relevant tetrazoles (Reed & Jeanneret, 2021).
Protective Groups in Synthesis
The utility of the compound extends to its use as a protective group in the synthesis of complex molecules. For example, the cyclobutanetetraamine derivatives have been prepared and utilized as protective groups, demonstrating the compound's utility in peptide synthesis and the generation of derivatives with potential biological activity (Scharf & Thünker, 1979). This application reveals the compound's versatility in facilitating the synthesis of molecules with intricate structures and diverse functional groups.
Antimicrobial and Cytotoxic Activities
Beyond synthesis, derivatives of 1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride have been explored for their antimicrobial and cytotoxic properties. The synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, for instance, has led to compounds exhibiting notable antibacterial and cytotoxic activities, suggesting the potential therapeutic applications of these derivatives (Noolvi et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
1-(2H-tetrazol-5-yl)cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.2ClH/c6-5(2-1-3-5)4-7-9-10-8-4;;/h1-3,6H2,(H,7,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMISFSQGMWTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NNN=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

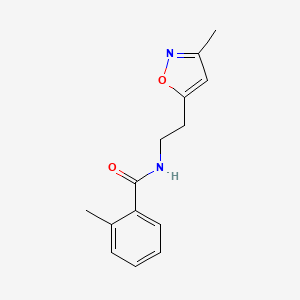
![2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2962719.png)
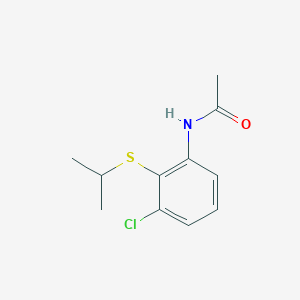
![N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2962722.png)
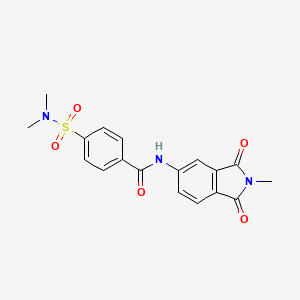
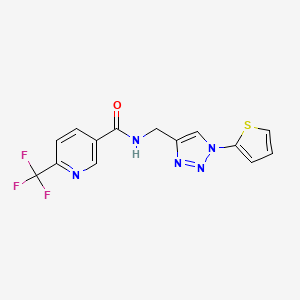
![5-Oxo-5-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pentanoic acid](/img/structure/B2962728.png)
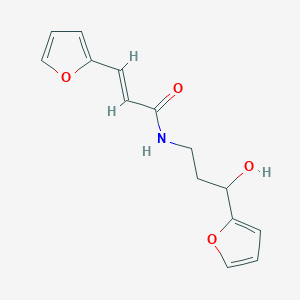
![5-methyl-12-oxo-N-[4-(trifluoromethoxy)phenyl]-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2962730.png)
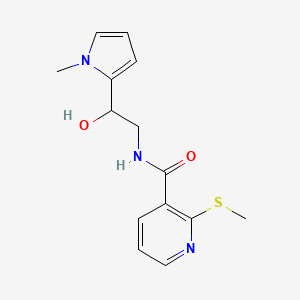
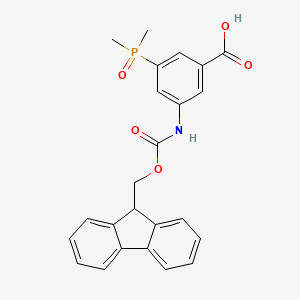
![3-{[1-(Prop-2-enoyl)pyrrolidin-3-yl]methyl}imidazolidine-2,4-dione](/img/structure/B2962733.png)
![4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2962734.png)
